Diphenylacetyl-carbamic acid ethyl ester

Descripción general

Descripción

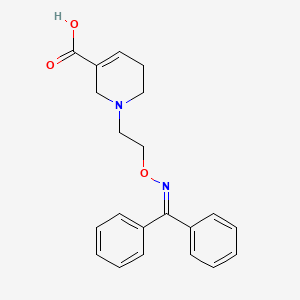

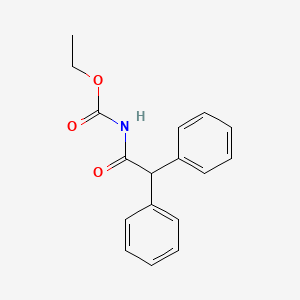

Diphenylacetyl-carbamic acid ethyl ester is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

The synthesis of esters like Diphenylacetyl-carbamic acid ethyl ester often involves the process of transesterification . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .Molecular Structure Analysis

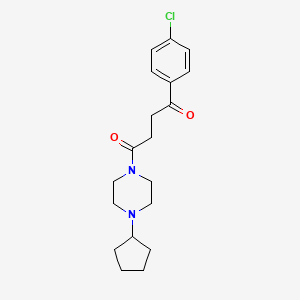

The molecular structure of esters, including Diphenylacetyl-carbamic acid ethyl ester, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the breaking of the ester bond by water . This reaction is typically catalyzed by an acid or a base .Physical And Chemical Properties Analysis

Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom. As a result, they cannot engage in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Aplicaciones Científicas De Investigación

Food and Beverage Safety

Ethyl carbamate occurs naturally in many fermented foods and beverages. It is present at low levels, ranging from ng/L to mg/L. However, its genotoxic and carcinogenic properties raise health concerns. Studies have shown that ethyl carbamate is harmful to species such as mice, rats, hamsters, and monkeys . The World Health Organization’s International Agency for Research on Cancer (IARC) classifies it as a group 2A carcinogen, “probably carcinogenic to humans” . Alcoholic beverages, especially distillated spirits, can contain significant levels of ethyl carbamate. Researchers continue to explore methods to reduce its presence in food products.

Biomedical Applications

Historically, ethyl carbamate was used as an antineoplastic agent and for other medicinal purposes. However, this application ceased after its carcinogenic properties were discovered in 1943 . Despite its past use, current research focuses on safer alternatives for medical treatments.

Analytical Chemistry

Ethyl carbamate detection and quantification are essential in food safety and environmental monitoring. Analytical methods, such as gas chromatography coupled with mass spectrometry (GC–MS or GC–MS–MS), allow precise measurement of ethyl carbamate levels in various matrices. High-performance liquid chromatography (HPLC) and spectroscopic techniques (e.g., infrared spectroscopy) also contribute to accurate analysis .

Environmental Impact and Remediation

Ethyl carbamate is a concern in industrial processes, especially those involving fermentation or cyanide-containing compounds. Scientists investigate ways to minimize its formation during production. Enzymatic, physical, or chemical methods can reduce ethyl carbamate precursors, contributing to safer food and beverage production .

Mecanismo De Acción

Target of Action

Diphenylacetyl-carbamic acid ethyl ester is a positive allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGlu1) . mGlu1 is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system and is considered a viable therapeutic target for treating numerous central nervous system disorders .

Mode of Action

This binding can enhance or inhibit the receptor’s response to glutamate. In the case of Diphenylacetyl-carbamic acid ethyl ester, it enhances the receptor’s response, thus it is classified as a positive allosteric modulator .

Biochemical Pathways

The activation of mGlu1 by Diphenylacetyl-carbamic acid ethyl ester can lead to various downstream effects. For instance, it can potentiate glutamate-induced calcium release . It can also activate ERK1/2 phosphorylation in the absence of exogenously added glutamate . These biochemical pathways play a significant role in neuronal communication and plasticity.

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The activation of mGlu1 by Diphenylacetyl-carbamic acid ethyl ester can lead to a variety of cellular effects. For instance, it can potentiate glutamate-induced calcium release, which can trigger various intracellular signaling pathways . It can also activate ERK1/2 phosphorylation, which plays a key role in various cellular processes such as cell growth and differentiation .

Action Environment

The action of Diphenylacetyl-carbamic acid ethyl ester can be influenced by various environmental factors. For instance, the presence of other allosteric modulators can affect its action . Furthermore, its stability and efficacy can be influenced by factors such as pH and temperature.

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl N-(2,2-diphenylacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-17(20)18-16(19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSZPWZFQHSKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028585 | |

| Record name | Ethyl (diphenylacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylacetyl-carbamic acid ethyl ester | |

CAS RN |

302841-86-7 | |

| Record name | Ethyl N-(2,2-diphenylacetyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302841867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (diphenylacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-(2,2-DIPHENYLACETYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LS35GV3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1h-Tetrazol-5-Yl)benzamide](/img/structure/B1679352.png)

![8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679354.png)

![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)

![1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea](/img/structure/B1679357.png)

![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester](/img/structure/B1679360.png)